

Catenarin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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Introduction

Catenarin is a naturally occurring anthraquinone, a class of aromatic organic compounds characterized by a 9,10-dioxoanthracene core.[1][2] It is primarily found as a secondary metabolite in various fungal species, including those from the genera Pyrenophora, Aspergillus, and Talaromyces.[3][4] As a vibrant red pigment, Catenarin contributes to phenomena like the red smudge disease in wheat kernels.[5] Its significance in scientific research extends beyond its color, stemming from a range of biological activities, including antimicrobial, anti-inflammatory, and potential antidiabetic properties.[1][6][7] This guide provides an in-depth overview of Catenarin's chemical structure, physicochemical properties, and mechanism of action for researchers and drug development professionals.

Chemical Identity and Structure

Catenarin is systematically named 1,4,5,7-tetrahydroxy-2-methylanthracene-9,10-dione.[5][8] Its structure consists of a tricyclic anthraquinone scaffold with four hydroxyl (-OH) groups and one methyl (-CH₃) group.[5] This substitution pattern, particularly the position of the hydroxyl groups, distinguishes it from other similar anthraquinones like emodin and is critical to its biological activity.[5][7] The planar aromatic system allows for extensive electron conjugation, which is responsible for its characteristic red color.[5]

Table 1: Chemical Identifiers for Catenarin



Identifier	Value
IUPAC Name	1,4,5,7-tetrahydroxy-2-methylanthracene- 9,10-dione[8]
CAS Number	476-46-0[8][9]
Molecular Formula	C15H10O6[5][8][9]
Molecular Weight	286.24 g/mol [5][8][9]
Canonical SMILES	CC1=CC(=C2C(=C1O)C(=O)C3=C(C2=O)C(=C C(=C3)O)O)O[5][8]
InChI Key	VWDXGKUTGQJJHJ-UHFFFAOYSA-N[5][8]

| Synonyms | 4-Hydroxyemodin, Katenarin[3][8][10] |

Physicochemical and Spectroscopic Properties

Catenarin presents as a vibrant red crystalline solid at room temperature.[5] Its stability is influenced by environmental factors; it is sensitive to strong alkaline conditions (pH > 10), high temperatures (>150°C), and UV light exposure, which can cause degradation.[5] Therefore, storage in dark conditions is recommended.[5]

Table 2: Physicochemical Properties of Catenarin

Property	Value
Appearance	Vibrant red crystalline powder[5]
Melting Point	246 - 249 °C[9][10]

| Solubility | Sparingly soluble in water (0.1 mg/mL)[5]. Soluble in polar organic solvents like methanol, ethanol, and DMSO.[5] |

Table 3: Spectroscopic Data for Catenarin



Technique	Observed Features
¹ H-NMR	Characteristic methyl proton signals at δ 2.4 ppm.[5]
¹³ C-NMR	Carbonyl signals observed at δ 180-190 ppm.[5]

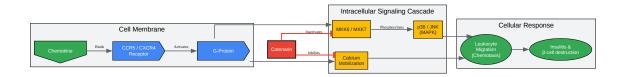
| HPLC-MS | Detected in negative ionization mode with a quasi-molecular ion [M-H]⁻ at m/z 285.[4] |

Biological Activity and Mechanism of Action

Catenarin exhibits a range of biological activities, with its anti-inflammatory and immunomodulatory effects being the most extensively studied. It has shown significant potential in models of autoimmune diabetes (Type 1 Diabetes) by inhibiting the migration of leukocytes, a critical process in the autoimmune destruction of insulin-producing β -cells.[2][7] [11] The compound also demonstrates notable antibacterial activity against various bacterial strains.[6]

The primary mechanism of action for **Catenarin**'s immunomodulatory effects involves the inhibition of key signaling pathways mediated by chemokine receptors.[1][11] Specifically, **Catenarin** targets the CCR5 and CXCR4 receptors, which play a crucial role in directing leukocytes to sites of inflammation.[2][11] By blocking these pathways, **Catenarin** effectively suppresses the chemotaxis (directed migration) of immune cells.[11] This inhibition is achieved not by altering the expression of the receptors, but by interfering with their downstream signaling cascades.[11] **Catenarin** reduces the phosphorylation, and thus the activation, of mitogen-activated protein kinases (MAPKs) like p38 and JNK, as well as their upstream activators, MKK6 and MKK7.[1][11] Furthermore, it inhibits the mobilization of intracellular calcium, another critical step in the signaling cascade that leads to cell migration.[1][2][11]





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Caption: **Catenarin** inhibits leukocyte migration by blocking the CCR5/CXCR4 signaling pathway.

Experimental Protocols

The analysis and synthesis of **Catenarin** involve standard laboratory techniques in natural product chemistry. Below are generalized methodologies derived from published research.

- 1. Extraction and Isolation from Fungal Cultures
- Culture: Fungal species known to produce **Catenarin** (e.g., Pyrenophora tritici-repentis) are grown on a suitable solid or liquid medium.
- Extraction: The fungal biomass and/or culture filtrate is extracted with a polar organic solvent such as methanol or ethanol.



- Partitioning: The crude extract is then partitioned using a series of solvents with increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their solubility. **Catenarin** typically partitions into the ethyl acetate fraction.
- Chromatography: The Catenarin-rich fraction is subjected to column chromatography (e.g., silica gel) followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification.
- 2. Synthesis Protocol: Para-Nuclear Oxidation Approach

A modern synthesis approach involves the following key steps:[12]

- Condensation: 3,5-dimethoxyphthalic anhydride is condensed with m-cresol under acidic conditions to form a benzoyl benzoic acid intermediate.[12]
- Oxidation: The intermediate is treated with alkaline potassium persulfate (K₂S₂O₈) to oxidize the para-methyl group.[12]
- Cyclization: The product is treated with concentrated sulfuric acid to facilitate ring closure, yielding a quinizarin structure.[12]
- Demethylation: Finally, hydroiodic acid is used to remove the methoxy groups, yielding
 Catenarin.[12]
- 3. Analytical Quantification: HPLC-Mass Spectrometry (HPLC-MS)
- Instrumentation: A standard HPLC system coupled to a mass-selective detector (MSD).[4]
- Column: A reverse-phase column (e.g., C18) is typically used for separation.
- Mobile Phase: A gradient of water and acetonitrile (both often containing a small amount of formic acid) is commonly employed.
- MSD Conditions:
 - Ionization Mode: Negative ion electrospray (ESI-).[4]

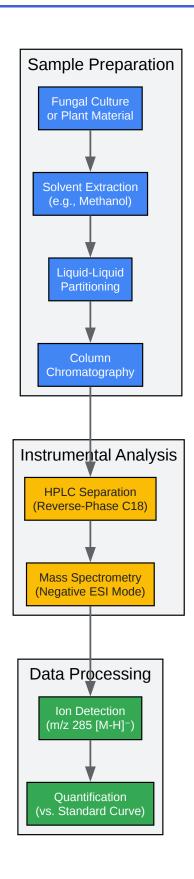






- Detection: Catenarin is identified and quantified based on its retention time and its specific mass-to-charge ratio (m/z). The primary ion detected is the quasi-molecular ion [M-H]⁻ at m/z 285.[4]
- Quantification: A calibration curve is generated using a commercially available **Catenarin** standard to determine the concentration in unknown samples.[4]





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Caption: General experimental workflow for the extraction and analysis of **Catenarin**.



Conclusion

Catenarin is a well-characterized anthraquinone with significant potential for further investigation, particularly in the fields of immunology and drug development. Its ability to specifically inhibit the CCR5/CXCR4-mediated signaling cascade provides a clear mechanism of action that warrants exploration for therapeutic applications in autoimmune and inflammatory diseases. The availability of established analytical and synthetic protocols facilitates its continued study. This guide serves as a foundational resource, compiling the core chemical, physical, and biological data on **Catenarin** to support future research endeavors.

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